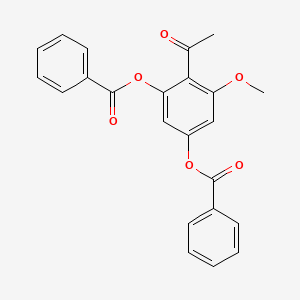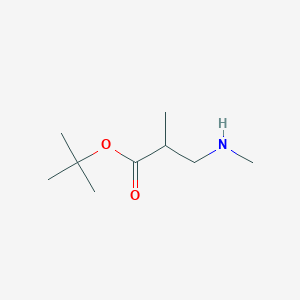
5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(3-aminophenyl)” part suggests the presence of an aminophenyl group attached to the 5th carbon of the pyrazolone ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of boron reagents in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
Based on its structure, we can infer that it might have properties common to other pyrazolones, such as being crystalline and having a high melting point .Aplicaciones Científicas De Investigación
Sensing Applications
Boronic acids, which can be derived from aminophenyl compounds, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be used to track or identify specific biological molecules or cells.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can be used in biological and medical research to understand protein functions and structures.
Separation Technologies
Boronic acids have been used in separation technologies . This can be particularly useful in the purification of biomolecules or in the separation of specific ions or molecules from a mixture.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This can lead to the creation of new drugs or treatments for various diseases.
Efficient Dopamine Extraction
A study has shown that 3-aminophenylboronic acid, which is structurally similar to “5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride”, can be used to create magnetic nanoparticles for efficient dopamine extraction . This could be used in medical diagnostics or research.
Neurotransmitter Influence
Dopamine, which can be extracted using aminophenylboronic acid-functionalized nanoparticles, is a critical neurotransmitter influencing a wide variety of motivated human behaviors . Understanding its levels and functions can be crucial in neuroscience and psychology.
Disease Diagnosis
The concentration of dopamine in biological fluids is used as an important indicator for early disease diagnosis . Conditions such as Parkinson’s disease, Segawa disease, schizophrenia, and attention deficit hyperactivity disorder are related to dopamine system .
Mecanismo De Acción
- Boronic acids, like 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride, are commonly used in Suzuki-Miyaura coupling reactions. In these reactions, they form C-C bonds by reacting with aryl or vinyl halides .
- Transmetalation occurs with nucleophilic organic groups, transferring from boron to palladium. This process enables the formation of C-C bonds .
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLPKUZQXYYPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

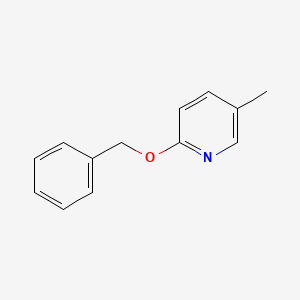
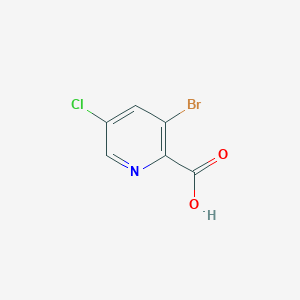
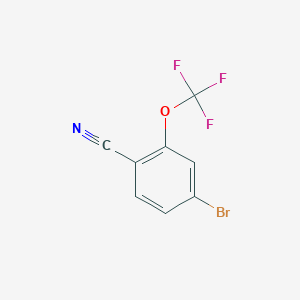
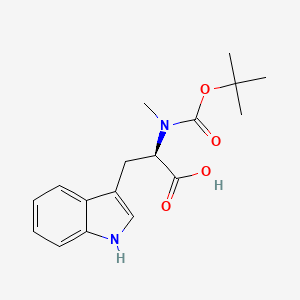
![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)

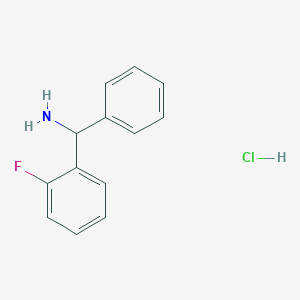
![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)

![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)


